![molecular formula C21H21N3O4S3 B2797979 (Z)-methyl 4-((4-oxo-3-(6-oxo-6-(thiazol-2-ylamino)hexyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 613225-66-4](/img/structure/B2797979.png)
(Z)-methyl 4-((4-oxo-3-(6-oxo-6-(thiazol-2-ylamino)hexyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate
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Description
(Z)-methyl 4-((4-oxo-3-(6-oxo-6-(thiazol-2-ylamino)hexyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C21H21N3O4S3 and its molecular weight is 475.6. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-((4-oxo-3-(6-oxo-6-(thiazol-2-ylamino)hexyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((4-oxo-3-(6-oxo-6-(thiazol-2-ylamino)hexyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A notable application of compounds similar to (Z)-methyl 4-((4-oxo-3-(6-oxo-6-(thiazol-2-ylamino)hexyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate is in the field of anticancer research. Studies have found that certain 4-thiazolidinones with benzothiazole moieties exhibit significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). Similarly, novel quinuclidinone derivatives, a related class of compounds, have shown potential as anti-cancer agents (Soni et al., 2015). Additionally, certain thiazolidinone derivatives have demonstrated antiproliferative effects on human leukemic cells (Kumar et al., 2014).
Antimicrobial Activity
Compounds in this category also exhibit antimicrobial properties. One study reported that certain thiazolidinone derivatives had better antibacterial potency than ampicillin against various bacteria and showed significant antifungal activity (Horishny et al., 2022). This highlights the potential of these compounds in developing new antimicrobial treatments.
Aldose Reductase Inhibition
Another important application is the inhibition of aldose reductase, an enzyme implicated in diabetic complications. For instance, certain oxothiazolidine derivatives have been identified as potent inhibitors of aldose reductase, suggesting their utility in managing long-term diabetic complications (Saeed et al., 2014).
properties
IUPAC Name |
methyl 4-[(Z)-[4-oxo-3-[6-oxo-6-(1,3-thiazol-2-ylamino)hexyl]-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S3/c1-28-19(27)15-8-6-14(7-9-15)13-16-18(26)24(21(29)31-16)11-4-2-3-5-17(25)23-20-22-10-12-30-20/h6-10,12-13H,2-5,11H2,1H3,(H,22,23,25)/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCSKXGTWLXBTG-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 4-((4-oxo-3-(6-oxo-6-(thiazol-2-ylamino)hexyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate |
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